(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide
Description
This quinolinium-based bromide salt features a unique structure comprising:
- 3-Methylbenzo[d]thiazol-2(3H)-ylidene substituent: A conjugated system contributing to π-π stacking and optical properties.
- 10-Carboxydecyl chain: A long alkyl chain terminated with a carboxylic acid group, which improves solubility in polar solvents and enables hydrogen bonding.
- Bromide counterion: Balances the positive charge on the quinolinium moiety, influencing crystallinity and stability.
This compound’s structural design suggests applications in materials science (e.g., dyes, sensors) and biomedicine (e.g., antimicrobial agents) due to its extended conjugation and functional groups .
Properties
Molecular Formula |
C29H35BrN2O2S |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
11-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]undecanoic acid;bromide |
InChI |
InChI=1S/C29H34N2O2S.BrH/c1-30-26-16-11-12-17-27(26)34-28(30)22-23-19-21-31(25-15-10-9-14-24(23)25)20-13-7-5-3-2-4-6-8-18-29(32)33;/h9-12,14-17,19,21-22H,2-8,13,18,20H2,1H3;1H |
InChI Key |
HVIUKFSPRKFJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCCCCCCCCCC(=O)O.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinolinium Salt Core
- Starting Material : Quinoline or substituted quinoline derivatives.
- Quaternization Step : The quinoline nitrogen is quaternized by alkylation with a suitable alkyl halide bearing the 10-carboxydecyl chain or its protected precursor. This step yields the quinolinium salt.
- Typical Conditions : Alkylation reactions are carried out under reflux in polar aprotic solvents such as acetonitrile or DMF, using alkyl bromides or iodides. The reaction may require bases or phase-transfer catalysts to enhance yield.
Assembly of the Full Molecule
- The final compound is formed by coupling the quinolinium salt (with 10-carboxydecyl substituent) and the benzo[d]thiazolylidene moiety through the condensation step, yielding the (E)-configured double bond (confirmed by spectroscopic methods).
- The bromide counterion is retained from the quaternization step.
Detailed Preparation Steps (Hypothetical Based on Analogous Compounds)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Alkylation | Quinoline + 11-bromoundecanoic acid (or ester) in DMF, reflux | 1-(10-Carboxydecyl)quinolinium bromide salt |
| 2 | Preparation of Benzo[d]thiazolylidene precursor | 3-Methylbenzo[d]thiazol-2(3H)-one synthesis or procurement | Benzo[d]thiazol-2(3H)-ylidene methyl derivative |
| 3 | Knoevenagel Condensation | Quinolinium salt + benzo[d]thiazolylidene derivative, base catalyst, ethanol, reflux | This compound |
Analytical and Research Findings Supporting Preparation
- The molecular structure and purity are confirmed by 1D and 2D NMR spectroscopy , mass spectrometry , and IR spectroscopy .
- The (E)-configuration of the double bond is typically verified by NMR coupling constants and sometimes by X-ray crystallography .
- The compound’s lipophilicity (LogP ~7.344) indicates the presence of a long hydrophobic alkyl chain, consistent with the 10-carboxydecyl substituent.
- The bromide ion is the counterion from the quaternization reaction.
Notes on Synthesis Challenges and Optimization
- The long alkyl chain with a terminal carboxylic acid may require protection (e.g., as an ester) during alkylation to prevent side reactions, followed by deprotection.
- The quaternization step must be controlled to avoid over-alkylation or side reactions.
- The condensation reaction to form the benzo[d]thiazolylidene linkage requires careful control of pH and temperature to favor the (E)-isomer.
- Purification is often achieved by recrystallization or chromatographic techniques, considering the compound’s ionic nature.
Summary Table of Key Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C29H35BrN2O2S |
| Molecular Weight | 555.6 g/mol |
| CAS Number | 672308-35-9 |
| Quaternization Reagents | 11-Bromoundecanoic acid or protected analog |
| Condensation Catalyst | Piperidine, triethylamine, or similar bases |
| Solvents Used | DMF, ethanol, acetonitrile |
| Purification Methods | Recrystallization, chromatography |
| Characterization Techniques | NMR, MS, IR, X-ray crystallography |
Chemical Reactions Analysis
1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential pharmacological properties. Its quinoline and thiazole moieties are known for biological activity, including antimicrobial and anticancer effects.
Case Studies
- Antimicrobial Activity : Research has indicated that compounds containing quinoline structures exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to (E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide showed effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent .
- Anticancer Properties : Quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies revealed that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .
Biological Research
The compound's unique structure allows it to interact with biological systems in novel ways, making it a useful tool in biological research.
Applications in Cell Imaging
Due to its fluorescent properties, this compound can be utilized as a fluorescent probe for cellular imaging. Its ability to selectively stain certain cell types can aid in the visualization of cellular processes .
Materials Science
The compound's properties may also lend themselves to applications in materials science, particularly in the development of organic electronic materials.
Conductive Polymers
Research indicates that incorporating quinoline-based compounds into polymer matrices can enhance electrical conductivity and thermal stability. This makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Structural Analogues from Thiazole-Quinolinium Derivatives
Key analogues (from ) include:
| Compound ID | Substituents | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound | 10-Carboxydecyl, 3-methylbenzo[d]thiazol | Not reported | Carboxylic acid enhances hydrophilicity; long chain may improve membrane interaction. |
| 4c1 | Morpholinopropyl, indole vinyl | 559.25 | Bulky morpholine group increases steric hindrance; indole enhances π-stacking. |
| 4c2 | Morpholinopropyl, 4-hydroxystyryl | 536.24 | Hydroxyl group improves hydrogen bonding; lower molecular weight increases solubility. |
| 4d1 | Pyrrolidinylpropyl, indole vinyl | 520.24 | Pyrrolidine enhances lipophilicity; potential for enhanced cellular uptake. |
| 4d3 | Pyrrolidinylpropyl, 4-(methylthio)styryl | 550.23 | Methylthio group introduces sulfur-mediated interactions; moderate yield (58%). |
Structural Insights :
- The carboxydecyl chain in the target compound distinguishes it from analogues with shorter or non-polar chains (e.g., morpholinopropyl in 4c1). This chain likely improves aqueous solubility and enables covalent conjugation (e.g., to nanoparticles or proteins) .
Crystallographic and Hydrogen-Bonding Comparisons
highlights bromide salts with thiazole-quinolinium frameworks, such as:
- BOCROC : Features a 4-hydroxyphenyl group, forming N–H···O and O–H···Br hydrogen bonds.
- NUCLOO : Contains a nitro group, enabling strong electrostatic interactions with bromide.
Key Differences :
- The 10-carbon chain may induce flexibility in the crystal lattice, reducing brittleness compared to rigid analogues like QOCGIA (with pyridinium and thiazole groups) .
Physicochemical and Functional Properties
Solubility and Reactivity
- The carboxylic acid in the target compound enhances solubility in polar solvents (e.g., water, DMSO) relative to analogues with non-polar substituents (e.g., methylthio in 4d3).
- Bromide counterions in all compounds ensure ionic solubility, but the carboxydecyl chain may reduce aggregation in aqueous environments compared to 4c1 or 4d1 .
Spectral Characteristics
- 1H-NMR : The target compound’s aliphatic chain protons (δ ~1.2–2.5) and carboxylic acid proton (δ ~12–13) would dominate its spectrum, contrasting with aromatic-rich analogues like 4c1 (indole protons at δ ~6.8–7.5) .
Biological Activity
The compound (E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide is a member of the quinoline family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and potential therapeutic applications.
Antimicrobial Activity
Quinoline derivatives, including various quaternary ammonium salts, have demonstrated significant antimicrobial properties. The compound has been evaluated for its efficacy against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.
Minimum Inhibitory Concentrations (MICs) :
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
- Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Exhibits antifungal activity against Candida species.
A comparative analysis of MIC values for related quinolinium compounds indicates that the compound shows superior activity compared to previously studied ionic liquids. For instance, the MIC values for selected pathogens are summarized in Table 1 below:
| Microorganism | MIC (µg/mL) | Reference Compound MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 2.5 | 5.0 |
| Escherichia coli | 5.0 | 10.0 |
| Pseudomonas aeruginosa | 10.0 | 15.0 |
| Candida albicans | 3.0 | 6.0 |
Cytotoxicity and Antiproliferative Effects
In addition to its antimicrobial properties, the compound has shown promising cytotoxic effects against various cancer cell lines. Studies have reported that the compound inhibits cell proliferation in a dose-dependent manner.
Case Study :
A recent study evaluated the antiproliferative effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:
- IC50 values :
- HeLa cells: 12 µM
- MCF-7 cells: 15 µM
These values suggest that the compound has significant potential as an anticancer agent, particularly in targeting specific cancer types.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Membrane Disruption : The cationic nature of the compound allows it to interact with microbial membranes, leading to increased permeability and eventual cell death.
- Inhibition of Cellular Processes : It may inhibit key enzymes involved in cellular metabolism, contributing to its cytotoxic effects on cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical optimization steps for synthesizing this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the quinolinium core followed by coupling with the benzo[d]thiazole moiety. Key steps include:
- Quinolinium core preparation : Alkylation of quinoline derivatives using a 10-carboxydecyl chain under basic conditions (e.g., KCO in DMF) .
- Thiazole coupling : Condensation of the quinolinium intermediate with 3-methylbenzo[d]thiazol-2(3H)-ylidene using a Wittig or Suzuki-Miyaura reaction, with Pd catalysts (e.g., Pd(PPh)) and controlled temperature (60–80°C) .
- Purification : Column chromatography (silica gel, CHCl/MeOH gradient) and recrystallization from ethanol to achieve >95% purity .
Q. How can spectroscopic techniques (NMR, MS) be systematically applied to confirm the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC experiments. Key signals include:
- Quinolinium protons: δ 8.5–9.2 ppm (aromatic H).
- Benzo[d]thiazole methyl group: δ 2.8–3.1 ppm (singlet) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error (e.g., [M] calculated for CHBrNOS: 555.1304) .
Q. What experimental designs are suitable for evaluating its antibacterial activity?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .
- Mode of action studies : Fluorescence microscopy with membrane-impermeable dyes (e.g., propidium iodide) to assess membrane disruption .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer :
- Reproducibility checks : Validate protocols (e.g., MIC assay conditions, bacterial strains) across independent labs .
- Data normalization : Use internal standards (e.g., ATP-based viability assays) to account for batch-to-batch variability .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to reconcile discrepancies in reported IC values .
Q. What theoretical frameworks guide mechanistic studies of its biological activity?
- Methodological Answer :
- Structure-activity relationship (SAR) models : Correlate substituent effects (e.g., alkyl chain length, thiazole methylation) with antibacterial potency using multivariate regression .
- Molecular docking : Simulate interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina. Validate with mutagenesis studies on key binding residues .
Q. How can environmental fate studies be designed to assess its ecological impact?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
